molecular formula CH6ClN B15088304 trideuteriomethan(15N)amine;hydrochloride

trideuteriomethan(15N)amine;hydrochloride

Cat. No.: B15088304
M. Wt: 71.53 g/mol
InChI Key: NQMRYBIKMRVZLB-CKHMYQJJSA-N
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Description

Trideuteriomethan(15N)amine;hydrochloride is a compound that features isotopic labeling with deuterium and nitrogen-15. This compound is particularly useful in scientific research due to its unique isotopic composition, which allows for detailed studies in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trideuteriomethan(15N)amine;hydrochloride typically involves the use of deuterated and nitrogen-15 labeled precursors. One common method is the reductive amination of formaldehyde-d2 with ammonia-15N, followed by treatment with hydrochloric acid to form the hydrochloride salt . The reaction conditions often require a controlled environment to ensure the incorporation of the isotopes without significant loss.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes the use of specialized equipment to handle isotopic materials and ensure the consistency of the product .

Chemical Reactions Analysis

Types of Reactions

Trideuteriomethan(15N)amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include deuterated and nitrogen-15 labeled derivatives, which are valuable in various research applications .

Scientific Research Applications

Trideuteriomethan(15N)amine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of trideuteriomethan(15N)amine;hydrochloride involves its incorporation into biological and chemical systems, where it acts as a labeled tracer. The deuterium and nitrogen-15 isotopes allow for precise tracking of the compound through various pathways, providing detailed information on reaction mechanisms and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trideuteriomethan(15N)amine;hydrochloride is unique due to its dual isotopic labeling with both deuterium and nitrogen-15. This combination provides enhanced sensitivity and specificity in analytical techniques, making it a valuable tool in scientific research.

Properties

Molecular Formula

CH6ClN

Molecular Weight

71.53 g/mol

IUPAC Name

trideuteriomethan(15N)amine;hydrochloride

InChI

InChI=1S/CH5N.ClH/c1-2;/h2H2,1H3;1H/i1D3,2+1;

InChI Key

NQMRYBIKMRVZLB-CKHMYQJJSA-N

Isomeric SMILES

[2H]C([2H])([2H])[15NH2].Cl

Canonical SMILES

CN.Cl

Origin of Product

United States

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